molecular formula C6H12S B14446967 (2S,3R)-2-methyl-3-propylthiirane CAS No. 73252-51-4

(2S,3R)-2-methyl-3-propylthiirane

Cat. No.: B14446967
CAS No.: 73252-51-4
M. Wt: 116.23 g/mol
InChI Key: VFTLVPVEAUNVOS-NTSWFWBYSA-N
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Description

(2S,3R)-2-methyl-3-propylthiirane is a chiral organosulfur compound with a three-membered thiirane ring This compound is notable for its stereochemistry, which is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-methyl-3-propylthiirane can be achieved through several methods. One common approach involves the reaction of a suitable epoxide with a thiol under basic conditions. For instance, the reaction of (2S,3R)-2-methyl-3-propyl-oxirane with hydrogen sulfide in the presence of a base like sodium hydroxide can yield the desired thiirane.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and efficient separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-methyl-3-propylthiirane undergoes various chemical reactions, including:

    Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiirane ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles like amines or alkoxides replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted thiiranes.

Scientific Research Applications

(2S,3R)-2-methyl-3-propylthiirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-2-methyl-3-propylthiirane involves its interaction with various molecular targets. The strained thiirane ring is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These reactions can modify biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-methyl-3-propyl-oxirane: An epoxide analog with similar stereochemistry but an oxygen atom instead of sulfur.

    (2S,3R)-2-methyl-3-propyl-sulfide: A linear sulfur-containing compound without the strained ring structure.

Uniqueness

(2S,3R)-2-methyl-3-propylthiirane is unique due to its strained thiirane ring, which imparts high reactivity and distinct chemical properties compared to its analogs. This makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

73252-51-4

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

(2S,3R)-2-methyl-3-propylthiirane

InChI

InChI=1S/C6H12S/c1-3-4-6-5(2)7-6/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

VFTLVPVEAUNVOS-NTSWFWBYSA-N

Isomeric SMILES

CCC[C@@H]1[C@@H](S1)C

Canonical SMILES

CCCC1C(S1)C

Origin of Product

United States

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